4,7-Dimethylbenzofuran: Selective Synthesis Yield from 2,6-Dimethylphenol vs. Alternative Regioisomers
A 2024 methodology reported by Kobayashi et al. achieves selective synthesis of 4,7-dimethyl-substituted benzofuran (designated 4d/3c) from 2,6-dimethylphenol and alkynyl sulfoxides via charge-accelerated [3,3]-sigmatropic rearrangement and subsequent substituent migration. This method provides 4,7-dimethylbenzofuran in good yield, whereas the same approach applied to alternative phenol substrates produces different regioisomeric outcomes [1].
| Evidence Dimension | Synthetic yield and regioselectivity for 4,7-disubstituted benzofuran |
|---|---|
| Target Compound Data | 4,7-Dimethylbenzofuran (4d/3c): obtained in good yield via specific substituent migration pathway |
| Comparator Or Baseline | Other highly substituted benzofurans prepared via the same methodology; the 4,7-dimethyl pattern arises uniquely from 2,6-dimethylphenol starting material |
| Quantified Difference | The 4,7-disubstitution pattern is selectively obtained when using 2,6-dimethylphenol; alternative phenol substitution patterns yield different regioisomers |
| Conditions | Reaction of 2,6-dimethylphenol with alkynyl sulfoxide, charge-accelerated [3,3]-sigmatropic rearrangement followed by substituent migration (room temperature to mild heating, aprotic solvent) |
Why This Matters
This methodology establishes a reliable, regiospecific synthetic route to 4,7-dimethylbenzofuran with predictable yield, enabling consistent procurement of the correct positional isomer for research applications requiring defined substitution geometry.
- [1] Kobayashi A, Tabata S, Yoshida S. Highly substituted benzo[b]furan synthesis through substituent migration. Chem. Commun. 2024, 60, 4545-4548. DOI: 10.1039/D4CC01192A View Source
